molecular formula C12H21NO3 B12306721 tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate

tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate

Cat. No.: B12306721
M. Wt: 227.30 g/mol
InChI Key: DEEDBOSBYCMZBM-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans is a chemical compound with a complex structure It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans typically involves multiple steps. One common approach is to start with the cyclopentyl ring and introduce the oxoethyl group through a series of reactions. The tert-butyl group is then added, followed by the formation of the carbamate functional group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality control.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans can be compared with other similar compounds, such as:

    rac-tert-butyl N-[(1R,2S)-2-(aminomethyl)-2-methylcyclopentyl]carbamate, trans: This compound has a similar structure but with an aminomethyl group instead of an oxoethyl group.

    rac-tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate, trans: This compound features an aminocyclopentyl group, highlighting the diversity of functional groups that can be introduced into the cyclopentyl ring.

The uniqueness of rac-tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, trans lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(10)7-8-14/h8-10H,4-7H2,1-3H3,(H,13,15)

InChI Key

DEEDBOSBYCMZBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CC=O

Origin of Product

United States

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